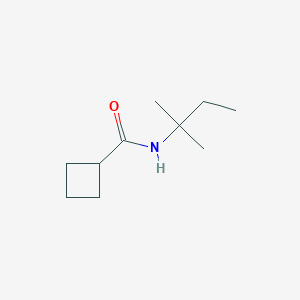![molecular formula C14H15FN2O B7514502 N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, also known as FPEMC, is a chemical compound that has been studied for its potential use in scientific research. FPEMC is a pyrrole derivative that has shown promise in various applications, including as a tool for studying the central nervous system.
Wirkmechanismus
The exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is not fully understood, but it is thought to act on certain neurotransmitter systems in the brain. Specifically, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to interact with the dopamine and serotonin systems, which are involved in a variety of physiological processes, including mood regulation and reward processing.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has a variety of biochemical and physiological effects. For example, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain types of ion channels, which can affect neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide in lab experiments is its specificity for certain neurotransmitter systems, which can allow researchers to study the effects of these systems in isolation. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have a relatively low toxicity profile, which can make it a safer alternative to other compounds. However, one limitation of using N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide. One area of interest is in the development of new drugs that target the dopamine and serotonin systems, which could have implications for the treatment of a variety of psychiatric disorders. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide could be used as a tool for studying the effects of these systems in different animal models. Finally, further research could be done to understand the exact mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide, which could lead to the development of more specific and effective drugs.
Synthesemethoden
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by the addition of an ethyl group and a pyrrole ring. The resulting compound is then treated with acetic anhydride and hydrochloric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of the central nervous system, where N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been shown to have an effect on certain neurotransmitter systems. Additionally, N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide has been studied for its potential use as a tool for drug discovery and development.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c1-10(11-5-7-12(15)8-6-11)16-14(18)13-4-3-9-17(13)2/h3-10H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXRSHNNBVWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)

![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)

![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)
![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)